molecular formula C12H14BrCl2N3 B1665225 Alinidine hydrobromide CAS No. 71306-36-0

Alinidine hydrobromide

Cat. No. B1665225
CAS RN: 71306-36-0
M. Wt: 351.07 g/mol
InChI Key: JLFOQBZGELKSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alinidine hydrobromide is an anti-arrythmic that reduces heart-rate without blockade of beta-adrenoceptors.

Scientific Research Applications

Cardiovascular Benefits

Alinidine hydrobromide has been investigated primarily for its cardiovascular benefits. It is shown to lower heart rate in patients with angina pectoris without mediating through adrenergic receptors, leading to reduced myocardial oxygen consumption and improved exercise tolerance (Simoons et al., 1982). Moreover, it has been effective in preventing postoperative supraventricular tachyarrhythmias after coronary artery bypass surgery (Kleinpeter et al., 1987) and increasing diastolic duration during exercise in patients with chronic coronary artery disease (Ferro et al., 1990).

Arrhythmia Management

Its potential in managing arrhythmias has been observed, as it was found to prevent ventricular fibrillation and reduce mortality after coronary artery occlusion in rats (Harron et al., 1985). Alinidine's role as a specific bradycardiac agent has been highlighted in managing sinus tachycardia post-open heart surgery (Skarvan, 1987), and it has been reported to reduce the incidence of ischemic ventricular fibrillation in a conscious canine model (Uprichard et al., 1989).

Comparative Studies with Other Cardiovascular Drugs

Comparative studies have shown that alinidine is a less cardiodepressive agent than metoprolol during intraoperative heart rate increases in coronary artery disease patients, indicating its potential for patients with specific cardiovascular conditions (Gombotz et al., 1988).

Angiogenesis in Ischemic and Hypertrophic Hearts

Research also indicates that alinidine-induced long-term bradycardia can stimulate angiogenesis and improve left ventricular function in hearts with compromised vascular supply due to hypertrophy or ischemic damage (Brown et al., 2005).

properties

CAS RN

71306-36-0

Product Name

Alinidine hydrobromide

Molecular Formula

C12H14BrCl2N3

Molecular Weight

351.07 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide

InChI

InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H

InChI Key

JLFOQBZGELKSOT-UHFFFAOYSA-N

SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Appearance

Solid powder

Other CAS RN

71306-36-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alinidine hydrobromide, Alinidine HBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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